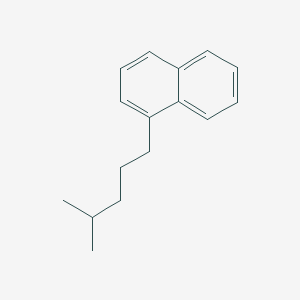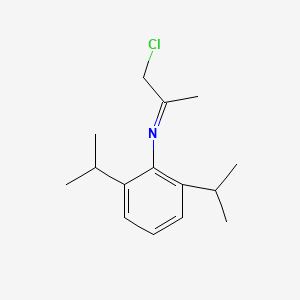
N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group attached to a propylidene moiety, which is further connected to a diisopropylaniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline typically involves the reaction of 2,6-diisopropylaniline with a chlorinated propylidene precursor. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include chlorinating agents and catalysts that facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced technologies and equipment ensures efficient production and consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups, such as hydrogen or hydroxyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline has found applications in several scientific research areas, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline exerts its effects involves interactions with molecular targets and pathways. The chloro group and propylidene moiety play key roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Chloro-2-propylidene)-2,6-dimethylaniline
- N-(1-Chloro-2-propylidene)-2,6-diethylalanine
- N-(1-Chloro-2-propylidene)-2,6-diisopropylbenzene
Uniqueness
N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline stands out due to its specific structural features, such as the presence of diisopropyl groups and the chloro-propylidene moiety. These features confer unique reactivity and properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
374562-93-3 |
|---|---|
Fórmula molecular |
C15H22ClN |
Peso molecular |
251.79 g/mol |
Nombre IUPAC |
1-chloro-N-[2,6-di(propan-2-yl)phenyl]propan-2-imine |
InChI |
InChI=1S/C15H22ClN/c1-10(2)13-7-6-8-14(11(3)4)15(13)17-12(5)9-16/h6-8,10-11H,9H2,1-5H3 |
Clave InChI |
ZRFDFJUJUIQIMH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)
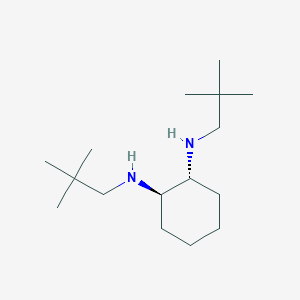

![2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14260536.png)

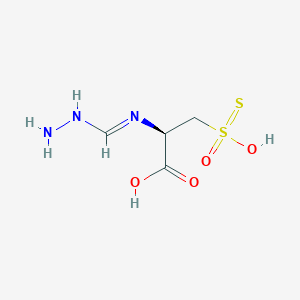
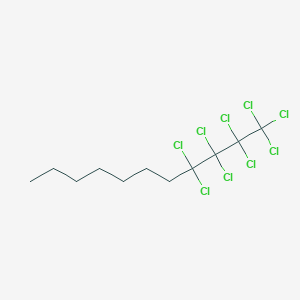

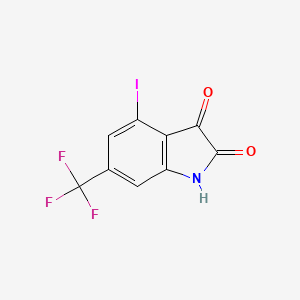
![2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]](/img/structure/B14260581.png)

